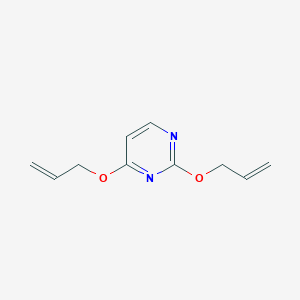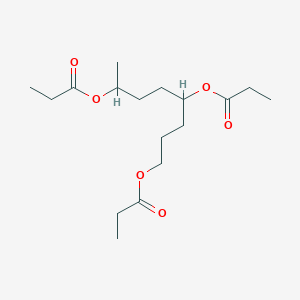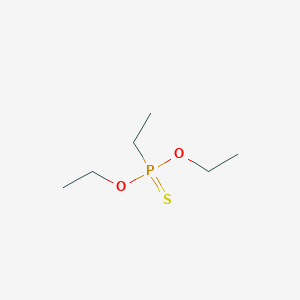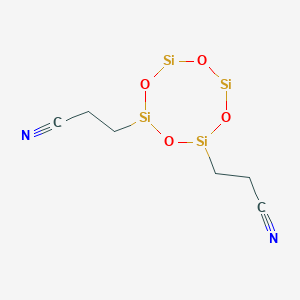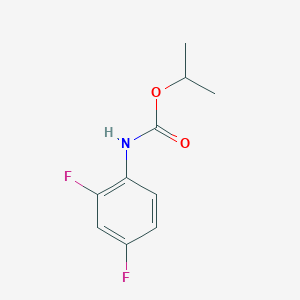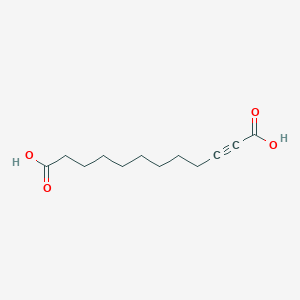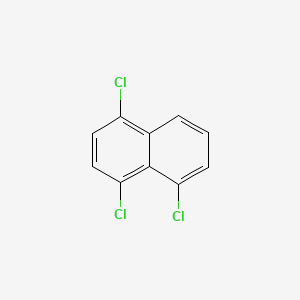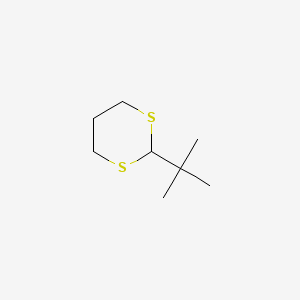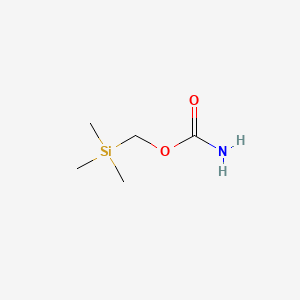
Methanol, (trimethylsilyl)-, carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, (trimethylsilyl)-, carbamate is a compound that features a methanol molecule bonded to a trimethylsilyl group and a carbamate group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is then bonded to the rest of the molecule. This structural group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
Methanol, (trimethylsilyl)-, carbamate can be synthesized through various methods. One common approach involves the reaction of methanol with trimethylsilyl chloride in the presence of a base, such as pyridine, to form trimethylsilylmethanol. This intermediate can then react with a carbamoyl chloride to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
Methanol, (trimethylsilyl)-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trimethylsilyl iodide can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Oxides and other oxygen-containing compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted carbamates and silanes.
科学的研究の応用
Methanol, (trimethylsilyl)-, carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and amines.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methanol, (trimethylsilyl)-, carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on molecules during chemical reactions. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
Trimethylsilylmethanol: Similar structure but lacks the carbamate group.
Methyl carbamate: Contains the carbamate group but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group
Uniqueness
Methanol, (trimethylsilyl)-, carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s volatility and stability, while the carbamate group provides additional reactivity and potential for hydrogen bonding .
特性
CAS番号 |
3124-45-6 |
|---|---|
分子式 |
C5H13NO2Si |
分子量 |
147.25 g/mol |
IUPAC名 |
trimethylsilylmethyl carbamate |
InChI |
InChI=1S/C5H13NO2Si/c1-9(2,3)4-8-5(6)7/h4H2,1-3H3,(H2,6,7) |
InChIキー |
RMFZFEIVKKQDDB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
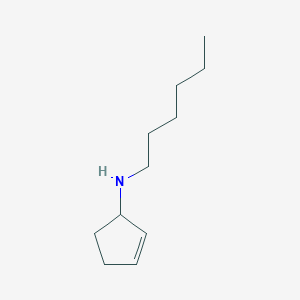
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
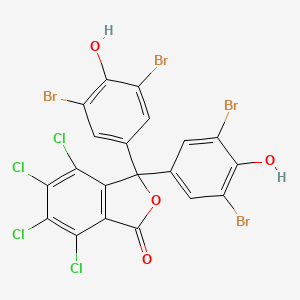
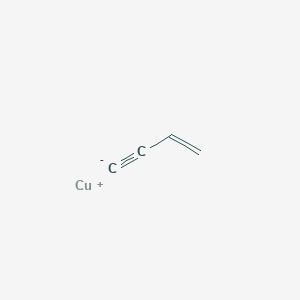
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
